molecular formula C16H15BrN2O2S B13363864 1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B13363864
M. Wt: 379.3 g/mol
InChI Key: HFITUDISUIEKPR-UHFFFAOYSA-N
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Description

1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to a phenyl ring, which is further connected to a dihydroimidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the brominated phenyl ring.

    Formation of the Imidazole Ring: Cyclization reactions to form the dihydroimidazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom and phenyl rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole include other sulfonyl imidazoles and brominated phenyl derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

    1-[(4-bromo-3-methylphenyl)sulfonyl]piperidine: Similar in structure but with a piperidine ring instead of an imidazole ring.

    1-[(4-bromo-3-methylphenyl)sulfonyl]piperazine:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15BrN2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C16H15BrN2O2S/c1-12-11-14(7-8-15(12)17)22(20,21)19-10-9-18-16(19)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3

InChI Key

HFITUDISUIEKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br

Origin of Product

United States

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